![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 西替利嗪聚乙二醇(PEG)酯 CAS No. 1509941-93-8](/img/new.no-structure.jpg)

西替利嗪聚乙二醇(PEG)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

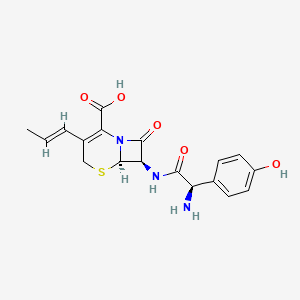

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification with Polyethylene Glycol enhances the solubility and bioavailability of Cetirizine, making it more effective in its therapeutic applications .

科学研究应用

Cetirizine Polyethylene Glycol (PEG) Ester has a wide range of scientific research applications:

作用机制

Target of Action

Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .

Biochemical Pathways

The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .

Pharmacokinetics

It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c

Result of Action

The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.

生化分析

Biochemical Properties

Cetirizine Polyethylene Glycol Ester interacts with various biomolecules in its biochemical reactions. The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

Molecular Mechanism

The molecular mechanism of Cetirizine Polyethylene Glycol Ester involves the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This leads to the formation of cetirizine N-oxide, a degradation product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine Polyethylene Glycol Ester change over time. The compound was found to degrade during manufacture and storage . The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours .

Metabolic Pathways

The metabolic pathways of Cetirizine Polyethylene Glycol Ester involve the oxidation of cetirizine in polyethylene glycol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves the esterification of Cetirizine with Polyethylene Glycol. The reaction typically occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS .

Industrial Production Methods: Industrial production of Cetirizine Polyethylene Glycol (PEG) Ester involves large-scale esterification processes, ensuring the consistent quality and purity of the final product. The process is optimized to achieve high yields and minimize impurities, often using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester primarily undergoes oxidation reactions. The degradation of Cetirizine in Polyethylene Glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of Polyethylene Glycol .

Common Reagents and Conditions: The oxidation process is typically modeled using hydrogen peroxide and sodium percarbonate as oxidizing agents. The reaction conditions vary, but forced degradation conditions in the pH range from 3 to 10 are commonly used .

Major Products Formed: The major product formed from the oxidation of Cetirizine in Polyethylene Glycol is Cetirizine N-oxide .

相似化合物的比较

- Cetirizine dihydrochloride

- Loratadine Polyethylene Glycol Ester

- Fexofenadine Polyethylene Glycol Ester

Comparison: Compared to similar compounds, Cetirizine Polyethylene Glycol (PEG) Ester stands out due to its enhanced solubility and bioavailability. The esterification with Polyethylene Glycol not only improves its pharmacokinetic properties but also provides better stability and efficacy in pharmaceutical formulations .

属性

CAS 编号 |

1509941-93-8 |

|---|---|

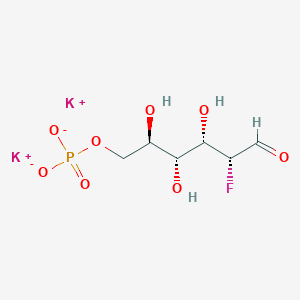

分子式 |

C₂₁H₂₅ClN₂O₃[C₂H₄O]n |

分子量 |

432.94 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

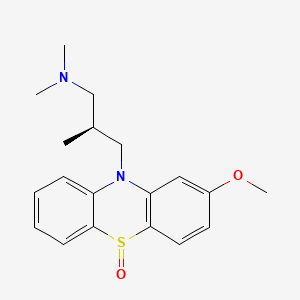

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)